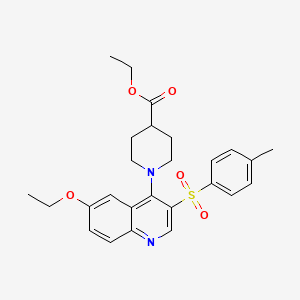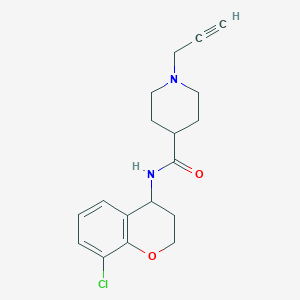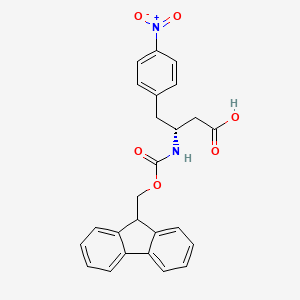
3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propylamine chain
Mechanism of Action
Target of Action
It shares structural similarities with celecoxib , a well-known non-steroidal anti-inflammatory drug (NSAID). Celecoxib primarily targets cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .
Mode of Action
If we consider its structural similarity to celecoxib, it might also act as a selective noncompetitive inhibitor of cox-2 . This inhibition could lead to a decrease in the production of pro-inflammatory prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
Inhibition of COX-2 can lead to a decrease in the production of pro-inflammatory prostaglandins .
Pharmacokinetics
A compound named selenocoxib-3, which is a seleno-derivative of celecoxib, was found to have favorable pharmacokinetics and lesser toxicity compared to celecoxib
Result of Action
Based on its potential similarity to celecoxib, it might reduce inflammation and pain by inhibiting the production of pro-inflammatory prostaglandins via cox-2 inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with propylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and catalysts to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating compounds with specific properties.
Biology
In biological research, this compound can be used to study the effects of trifluoromethylated pyrazole derivatives on biological systems. It may serve as a precursor for the development of new drugs or bioactive molecules.
Medicine
Its unique chemical properties may contribute to the design of drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and materials with specific properties. Its trifluoromethyl group enhances the stability and reactivity of the resulting products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated pyrazole derivatives such as:
- 3-(Trifluoromethyl-pyrazol-1-yl)-acetic acid
- 3-(Trifluoromethyl-pyrazol-1-yl)-methanol
Uniqueness
What sets 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine apart is its propylamine chain, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where other trifluoromethylated pyrazoles may not be as effective .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c8-7(9,10)6-2-5-13(12-6)4-1-3-11/h2,5H,1,3-4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBFWCUKDVZZJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006455-31-7 |
Source


|
| Record name | 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine hydrochloride](/img/structure/B2405556.png)
![N-(2-chlorobenzyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2405559.png)

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405561.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide](/img/structure/B2405562.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2405564.png)

![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2405567.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2405569.png)
![Ethyl 3-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2405571.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2405572.png)

